molecular formula C46H54N4O10 B1683058 Formyl-leurosine CAS No. 54022-49-0

Formyl-leurosine

Cat. No.: B1683058
CAS No.: 54022-49-0
M. Wt: 822.9 g/mol
InChI Key: GLDSBTCHEGZWCV-NVDFJPPOSA-N
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Mechanism of Action

Target of Action

Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .

Mode of Action

This compound interacts with its targets, the FPRs, resulting in changes at the cellular level. At the subcellular level, tubulin was found to bind the highest amount of the alkaloid, followed by the fraction containing Golgi and plasma membranes . This interaction influences the behavior of the cells, particularly those involved in inflammation and host defense .

Biochemical Pathways

This compound affects the purine metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, tissue distribution, excretion, and protein binding . A triphasic curve was observed for the disappearance of the drug from blood . The bile was the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration . Additionally, 54% of this compound binds to plasma proteins in the concentration range of 0.1 µmol/L to 0.5 mmol/L .

Result of Action

This compound has been found to possess anti-tumor activity similar to that of Vincristine . It has shown striking anti-tumor activity in all types of leukemia . The most notable anti-leukemic effect was found in one acute myelogenous and in one acute lymphatic leukemia, both in adults .

Biochemical Analysis

Biochemical Properties

Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . FPRs, which this compound targets, are known to regulate inflammatory responses by monitoring glial activation, accelerating neural differentiation, regulating angiogenesis, and controlling blood-brain barrier (BBB) permeability .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with FPRs . The formyl group in this compound is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM. This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

This compound has been studied for its temporal effects in laboratory settings . After intravenous administration, the compound exhibits a triphasic curve in the disappearance from the blood

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Transport and Distribution

This compound is transported and distributed within cells and tissues . The bile is the major route of excretion, with 80% of radioactivity recovered in the bile within the first 28 hours after intravenous administration . Additionally, about 54% of this compound binds to plasma proteins, indicating significant interaction with blood components .

Subcellular Localization

. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vinformide involves multiple steps, starting from leurosine, a natural product derived from the plant Catharanthus roseus. The key steps include formylation reactions to introduce the formyl group into the leurosine structure. The reaction conditions typically involve the use of formic acid or formyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification methods to ensure high yield and purity .

Types of Reactions:

    Oxidation: Vinformide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of vinformide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Vinformide can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl-leurosine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Antitumor Activity

1. Efficacy Against Hematological Malignancies

Formyl-leurosine has demonstrated substantial antitumor activity against various forms of leukemia and lymphoma. In preclinical studies, it showed effectiveness comparable to established chemotherapeutic agents such as vinblastine and vincristine but with reduced toxicity. For instance, in murine models, this compound exhibited a lower LD50 value (28.8 mg/kg) compared to vinblastine and vincristine, suggesting a more favorable safety profile .

  • Case Study Data:
    • In a study involving mice with Ehrlich ascites carcinoma, this compound treatment resulted in a 300% extension of life span in 50-70% of cases .
    • Clinical trials indicated that patients with acute lymphoblastic leukemia achieved complete hematological remission following treatment with this compound .

Pharmacokinetics

2. Metabolism and Excretion

The pharmacokinetic behavior of this compound has been studied extensively. In initial human trials, it was observed that the drug's plasma decay curve was biphasic, with half-life values indicating rapid distribution and slower elimination phases. The study reported that approximately 30-40% of the administered radioactivity was recoverable in urine and feces within 72 hours .

  • Key Findings:
    • Seven metabolites were identified in plasma following administration, indicating active metabolism .
    • The pharmacokinetics suggest that this compound could be effectively dosed without significant accumulation or toxicity.

Clinical Applications

3. Treatment Protocols

This compound has been integrated into various treatment protocols for malignancies due to its efficacy and safety profile. It is typically administered intravenously, often in combination with supportive therapies such as analgesics and antibiotics to manage potential side effects .

  • Clinical Observations:
    • Patients receiving this compound did not exhibit significant neurological side effects, which is a common concern with other chemotherapeutic agents like vincristine .
    • The compound has shown promise in treating solid tumors as well as hematological cancers.

Comparative Toxicology

4. Safety Profile Comparison

When comparing the toxicity profiles of this compound to other chemotherapeutic agents such as vincristine and vinblastine, it was found that this compound is significantly less toxic. In comparative studies:

  • This compound was approximately seven times less toxic than vincristine and four times less toxic than vinblastine in acute rodent experiments .

Summary Table of Key Findings

Parameter This compound Vinblastine Vincristine
LD50 (mg/kg)28.8HigherHigher
Efficacy in LeukemiaHighHighHigh
Neurological Side EffectsNone observedPresentPresent
Life Span Extension (Ehrlich Carcinoma)Up to 300%Not specifiedNot specified

Comparison with Similar Compounds

Uniqueness: Vinformide is unique due to its specific formyl group, which differentiates it from other tubulin inhibitors. This structural difference may contribute to its distinct cytostatic properties and potential therapeutic applications .

Properties

CAS No.

54022-49-0

Molecular Formula

C46H54N4O10

Molecular Weight

822.9 g/mol

IUPAC Name

methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1

InChI Key

GLDSBTCHEGZWCV-NVDFJPPOSA-N

SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

F-leurosine
formyl leurosine
formyl-leurosine
formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer
formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formyl-leurosine
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Formyl-leurosine
Reactant of Route 4
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Reactant of Route 5
Formyl-leurosine
Reactant of Route 6
Formyl-leurosine

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